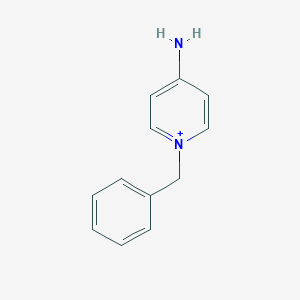

Pyridinium, 4-amino-1-(phenylmethyl)-

Description

BenchChem offers high-quality Pyridinium, 4-amino-1-(phenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridinium, 4-amino-1-(phenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzylpyridin-1-ium-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-9,13H,10H2/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFPLJSUSKBXHP-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398471 | |

| Record name | Pyridinium, 4-amino-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137628-02-5 | |

| Record name | Pyridinium, 4-amino-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

literature review of 4-aminopyridine quaternization reactions

Mechanistic Principles, Synthetic Protocols, and Functional Applications[1][2]

Executive Summary

The quaternization of 4-aminopyridine (4-AP) is a foundational transformation in heterocyclic chemistry, yielding N-alkyl-4-aminopyridinium salts. These compounds serve as critical intermediates in the synthesis of ionic liquids, phase-transfer catalysts, and antimicrobial agents.

This guide addresses the primary challenge in 4-AP derivatization: regioselectivity . Despite possessing two nitrogen centers, 4-AP undergoes alkylation almost exclusively at the pyridine ring nitrogen (

Mechanistic Fundamentals: The Regioselectivity Paradox

To control the reaction, one must understand the electronic landscape of the substrate. 4-Aminopyridine contains two nucleophilic sites:

-

The Pyridine Nitrogen (

): An -

The Exocyclic Amine (

): An amine substituent at the para position.

2.1 Resonance-Driven Nucleophilicity

Contrary to standard primary amines, the

-

The "Electron Pump" Effect: The lone pair on

delocalizes into the ring, creating a significant partial double-bond character between the exocyclic nitrogen and the C4 carbon. -

Activation of

: This resonance pushes electron density across the

2.2 Visualization of Electronic Distribution

The following diagram illustrates the resonance contribution that dictates the alkylation site.

Figure 1: Resonance structures of 4-aminopyridine showing the delocalization of the exocyclic lone pair, which directs electrophilic attack to the ring nitrogen.

Synthetic Methodology: The Menshutkin Reaction[3]

The synthesis of 4-AP quaternary salts follows the Menshutkin reaction pathway—an

3.1 Solvent Selection Strategy

The choice of solvent is the primary variable for yield optimization.

-

High Dielectric Constant (Polar Aprotic): Solvents like Acetonitrile (MeCN) are ideal. They stabilize the charged transition state (dipole-dipole interactions) without solvating the nucleophile too strongly.

-

Precipitation Effect: Using a solvent in which the starting materials are soluble but the ionic product is insoluble (e.g., Acetone or Ethyl Acetate ) drives the equilibrium forward via Le Chatelier’s principle and simplifies purification to a mere filtration step.

3.2 Reagent Selection

-

Alkylating Agents: Primary alkyl halides (Methyl iodide, Benzyl bromide) react rapidly. Secondary halides require higher temperatures (reflux).

-

Inert Atmosphere: While the reaction is robust, many quaternary salts are hygroscopic. Running the reaction under Nitrogen or Argon is recommended to prevent the product from turning into a "gum" due to moisture absorption.

Critical Experimental Protocol

Objective: Synthesis of 1-Benzyl-4-aminopyridinium Bromide. Safety Warning: 4-Aminopyridine is a potassium channel blocker and a potent convulsant. Handle all solids in a fume hood. Alkyl halides are potential carcinogens and lachrymators.

4.1 Materials

-

4-Aminopyridine (1.0 eq)

-

Benzyl Bromide (1.1 eq)

-

Acetonitrile (anhydrous) or Acetone

-

Diethyl Ether (for washing)

4.2 Step-by-Step Workflow

Figure 2: Operational workflow for the synthesis of 4-aminopyridinium salts.

4.3 Detailed Procedure

-

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve 4-aminopyridine (941 mg, 10 mmol) in anhydrous acetonitrile (20 mL). The solution should be clear.

-

Addition: Add Benzyl bromide (1.3 mL, 11 mmol) dropwise via syringe.

-

Note: If using highly reactive iodides (e.g., MeI), cool the flask to 0°C during addition to control exotherm.

-

-

Reaction: Stir the mixture at room temperature for 12 hours.

-

Observation: A white to off-white precipitate should begin to form within 1–2 hours.

-

Modification: If no precipitate forms after 4 hours, heat to reflux (80°C) for 2 hours, then cool to room temperature.

-

-

Isolation: Filter the suspension through a sintered glass funnel (porosity 3 or 4).

-

Purification: Wash the filter cake three times with cold diethyl ether (3 x 10 mL) to remove unreacted benzyl bromide and trace 4-AP.

-

Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

Characterization & Validation

To validate the synthesis, you must confirm the regiochemistry (Ring-N vs. Exocyclic-N).

5.1 NMR Diagnostics (

H NMR in DMSO-

)

The diagnostic shift occurs at the

| Proton Position | 4-AP (Free Base) | 4-AP Salt ( | Interpretation |

| H-2, H-6 | ~8.0 – 8.1 | 8.4 – 8.7 | Significant downfield shift due to positive charge on Ring N. |

| H-3, H-5 | ~6.4 – 6.5 | 6.9 – 7.1 | Moderate downfield shift. |

| ~5.9 | ~8.0 - 8.2 | Broad singlet; shifts downfield due to reduced electron density. | |

| N/A | 5.3 – 5.5 | New peak confirming alkylation. |

Self-Validating Check: If the alkylation occurred at the exocyclic amine, the symmetry of the ring protons would be disturbed differently, and the broad

5.2 Solubility Profile

-

Result: The product should be water-soluble and soluble in DMSO/Methanol but insoluble in non-polar organics (Ether, Hexane).

-

Failure Mode: If the product dissolves in ether, it is likely unreacted starting material.

Applications and Impact

6.1 "Self-Limiting" Alkylation Synthons

Recent literature (2023-2024) highlights the utility of

6.2 Antimicrobial Agents

Quaternary Ammonium Salts (QAS) derived from 4-AP exhibit "dual-action" bioactivity. The cationic head group disrupts bacterial cell membranes, while the 4-AP core can inhibit potassium channels in specific biological contexts. Long-chain alkyl derivatives (C12-C16) are particularly effective against Gram-positive bacteria (e.g., S. aureus) [2].

6.3 Ionic Liquids

4-AP salts are used to create Task-Specific Ionic Liquids (TSILs). The amino group on the cation can be used to capture

References

-

Roychowdhury, P., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ACS Publications. Available at: [Link] (Note: DOI serves as a stable link to the authoritative record).

-

Nadagouda, M. N., et al. (2022).[3] Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. Elsevier. Available at: [Link]

-

Kou, Y., et al. (2019). Functionalized Ionic Liquids for CO2 Capture. Chemical Reviews. Available at: [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard Reference Text for Pyridine Reactivity).

Sources

Technical Whitepaper: Physicochemical Profiling of N-Benzyl-4-aminopyridinium Chloride

Executive Summary

N-Benzyl-4-aminopyridinium chloride (also designated as 4-amino-1-benzylpyridinium chloride) represents a significant class of quaternary ammonium salts utilized in corrosion inhibition, organocatalysis, and ionic liquid formulation. Unlike its neutral precursor (4-aminopyridine), this cationic species exhibits distinct solubility, thermal, and electrochemical profiles driven by the quaternization of the pyridine nitrogen.

This guide provides a rigorous technical analysis of the compound's physical characteristics, synthesis pathways, and structural validation protocols. It is designed to serve as a primary reference for researchers requiring high-purity synthesis and characterization standards.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound consists of a 4-aminopyridine core quaternized at the N-1 position by a benzyl group, balanced by a chloride counter-ion. The exocyclic amine group at the C-4 position acts as a strong resonance donor, significantly influencing the electron density of the pyridinium ring.

| Parameter | Specification |

| Common Name | N-Benzyl-4-aminopyridinium chloride |

| IUPAC Name | 4-amino-1-benzylpyridin-1-ium chloride |

| Molecular Formula | C₁₂H₁₃ClN₂ |

| Molecular Weight | 220.69 g/mol |

| Cation Weight | 185.24 g/mol (C₁₂H₁₃N₂⁺) |

| CAS Number | Analog Reference:[1][2][3] 108722-47-0 (Bromide salt); 2876-13-3 (Non-amino chloride) |

| SMILES | [Cl-].Nc1cccc1 |

Synthesis & Purification Protocol

The synthesis follows a classic Menshutkin reaction (SN2 nucleophilic substitution), where the pyridine nitrogen attacks the benzylic carbon of benzyl chloride.[4]

Reaction Workflow

Reagents: 4-Aminopyridine (1.0 eq), Benzyl Chloride (1.1 eq). Solvent: Acetonitrile (MeCN) or Ethanol (EtOH). Conditions: Reflux (80–82°C) for 6–12 hours under inert atmosphere (N₂).

Step-by-Step Protocol:

-

Dissolution: Dissolve 4-aminopyridine in anhydrous acetonitrile.

-

Addition: Add benzyl chloride dropwise to the stirring solution.

-

Reflux: Heat to reflux.[4] The product typically precipitates as a white/off-white solid as the reaction progresses.

-

Isolation: Cool to room temperature (25°C), then chill to 4°C to maximize yield. Filter the precipitate.[4]

-

Purification: Recrystallize from minimal hot ethanol/isopropanol. Wash with cold diethyl ether to remove unreacted benzyl chloride.

-

Drying: Vacuum dry at 50°C for 12 hours.

Synthesis Visualization

Figure 1: Step-wise synthesis and purification pathway for N-benzyl-4-aminopyridinium chloride.

Physical Characteristics

Solid-State Properties

-

Appearance: White to off-white crystalline powder.

-

Hygroscopicity: Moderate to High. Chloride salts are typically more hygroscopic than their bromide or iodide counterparts due to the higher charge density of the chloride ion. Storage in a desiccator is mandatory.

-

Melting Point: Typically 150–180°C (decomposition often observed near melt). Note: The non-amino analog melts at ~129°C; the amino group increases lattice energy via H-bonding capabilities.

Solubility Profile

The solubility is governed by the ionic nature of the compound and the hydrophobicity of the benzyl group.

| Solvent | Solubility | Mechanism |

| Water | High | Ion-dipole interactions; pH neutral to slightly acidic. |

| Ethanol/Methanol | Moderate/High | Soluble, especially when hot (recrystallization medium). |

| Acetonitrile | Low | Product precipitates from this solvent during synthesis. |

| Diethyl Ether | Insoluble | Used for washing/precipitating the salt. |

| Hexane/Toluene | Insoluble | Non-polar solvents cannot solvate the ion pair. |

Structural Characterization (Analytical Standards)

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

Proton NMR (¹H-NMR)

-

Solvent: DMSO-d₆ or D₂O.

-

Key Signals:

-

Benzylic -CH₂-: A sharp singlet around 5.4 – 5.6 ppm . This is the diagnostic peak for successful benzylation.

-

Pyridinium Aromatic Protons: Two doublets (AA'BB' system). The protons adjacent to nitrogen (H-2,[5]6) shift downfield (approx. 8.2 – 8.5 ppm ) compared to the neutral base. The H-3,5 protons appear around 6.8 – 7.0 ppm .

-

Amino Group (-NH₂): A broad singlet (exchangeable with D₂O) around 7.5 – 8.0 ppm (solvent dependent).

-

Phenyl Ring: Multiplet around 7.3 – 7.5 ppm .

-

Infrared Spectroscopy (FT-IR)

-

N-H Stretch: Doublet around 3300–3400 cm⁻¹ (primary amine).

-

C=N / C=C Stretch: Strong bands at 1640–1500 cm⁻¹ (pyridinium ring breathing).

-

Quaternary Ammonium: Characteristic bands often obscured but inferred by the absence of free pyridine lone pair bands.

Characterization Logic Flow

Figure 2: Analytical decision tree for structural validation.

Applications & Handling

Core Applications

-

Corrosion Inhibition: The compound acts as a mixed-type inhibitor for carbon steel in acidic media (HCl/H₂SO₄). The quaternary nitrogen adsorbs onto the metal surface, while the benzyl and amino groups enhance film stability via pi-electron interaction.

-

Ionic Liquid Precursor: Can be subjected to anion metathesis (e.g., with LiTFSI or NaBF₄) to generate room-temperature ionic liquids.

-

Organocatalysis: Used as a phase-transfer catalyst or a Lewis base surrogate in specific organic transformations.

Safety & Stability (SDS Highlights)

-

Hazard: Irritant to eyes, skin, and respiratory system.

-

Storage: Store under inert gas (Argon/Nitrogen) if high purity is required, as chloride salts can absorb atmospheric moisture, leading to "caking."

-

Stability: Stable under standard laboratory conditions; avoid strong oxidizing agents.

References

-

LookChem. (n.d.). 1-Benzylpyridinium chloride Properties and CAS Data. Retrieved from

-

Sigma-Aldrich. (n.d.). 4-Amino-1-benzylpyridinium bromide Product Sheet. Retrieved from

-

BenchChem. (2025).[4] Synthesis of Benzylpyridinium Derivatives. Retrieved from

-

PubChem. (2025).[1][3] Compound Summary: 1-Benzylpyridinium chloride.[3][6] National Library of Medicine. Retrieved from

-

ResearchGate. (2024). Spectroscopic analysis of Pyridinium Salts. Retrieved from

Sources

- 1. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 3. N-Benzylpyridinium chloride | C12H12ClN | CID 76135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. echemi.com [echemi.com]

The 1-Benzyl-4-Aminopyridinium System: Synthetic Architectures and Physicochemical Utility

The following technical guide details the synthetic utility, physicochemical properties, and pharmaceutical applications of the 1-benzyl-4-aminopyridinium scaffold.

Executive Summary & Electronic Structure

The 1-benzyl-4-aminopyridinium cation (BAP) represents a distinct class of heteroaromatic salts formed via the quaternization of 4-aminopyridine. Unlike its neutral parent, the BAP scaffold exhibits a pronounced "push-pull" electronic system. The electron-donating exocyclic amine (

This electronic desymmetrization creates two distinct vectors of utility:

-

Synthetic Intermediate: The activated pyridinium ring is highly susceptible to catalytic hydrogenation, serving as the primary gateway to 1-benzyl-4-aminopiperidines —a "privileged structure" in neuroactive drug design (e.g., fentanyl analogues, antihistamines, and acetylcholinesterase inhibitors).

-

Functional Medium: When paired with specific anions (e.g.,

,

Mechanistic Insight: The Push-Pull Effect

The quaternary nitrogen at position 1 induces a strong inductive (

Figure 1: Transformation of 4-aminopyridine to the BAP scaffold, highlighting the electronic shift toward iminium character.

Primary Pharmaceutical Application: The Piperidine Gateway

For drug development professionals, the primary utility of 1-benzyl-4-aminopyridinium is its role as a precursor. Direct synthesis of 1-benzyl-4-aminopiperidine from piperidine precursors is often plagued by regioselectivity issues or poly-alkylation.

The Pyridinium Reduction Route offers a self-validating protocol: the quaternary salt locks the benzyl group in position 1 before reduction, ensuring 100% regiocontrol.

Protocol A: Synthesis of 1-Benzyl-4-Aminopyridinium Chloride

This step establishes the scaffold via the Menschutkin reaction.

Reagents: 4-Aminopyridine (1.0 eq), Benzyl Chloride (1.1 eq), Acetonitrile (anhydrous).

-

Dissolution: Dissolve 4-aminopyridine (9.4 g, 100 mmol) in anhydrous acetonitrile (100 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add benzyl chloride (13.9 g, 110 mmol) dropwise over 15 minutes at room temperature.

-

Note: Benzyl chloride is a lachrymator; perform in a fume hood.[1]

-

-

Reflux: Heat the mixture to reflux (

) for 12 hours. The solution will initially darken, followed by the precipitation of the white/off-white salt. -

Isolation: Cool to

. Filter the precipitate under vacuum.[1] -

Purification: Wash the filter cake with cold diethyl ether (

) to remove unreacted benzyl chloride. Recrystallize from ethanol/ether if high purity (>99%) is required. -

Yield: Typically 85–95%.

Protocol B: Catalytic Reduction to 1-Benzyl-4-Aminopiperidine

This step generates the pharmacophore found in clebopride and various opioid receptor ligands.

Reagents: 1-Benzyl-4-aminopyridinium chloride,

-

Setup: In a Parr hydrogenation bottle, dissolve the pyridinium salt (10 g) in methanol (150 mL).

-

Catalyst Loading: Add

(-

Safety: Wet the catalyst with solvent immediately to prevent ignition upon exposure to

.

-

-

Hydrogenation: Pressurize to

-

Monitoring: Reaction is complete when

uptake ceases. TLC (eluent: DCM/MeOH/

-

-

Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

-

Basification: The product exists as the hydrochloride salt. To obtain the free base, treat with

and extract with DCM.

Data Summary: Reduction Efficiency

| Precursor | Catalyst | Conditions | Product Yield | Selectivity |

|---|

| 1-Bn-4-NH2-Py Cl |

Critical Insight: Platinum (

Application as Ionic Liquids (Green Solvents)

Beyond synthesis, 1-benzyl-4-aminopyridinium salts serve as "Task-Specific Ionic Liquids" (TSILs). By exchanging the halide anion for a bulky, non-coordinating anion, the melting point drops significantly, often below

These ILs are used as:

-

Recyclable Solvents: For nucleophilic substitution reactions where the ionic medium stabilizes charged transition states.

-

Catalyst Supports: The amino group can coordinate with metal centers (e.g., Cu, Pd), anchoring catalysts in the IL phase while products are extracted into an organic layer.

Protocol C: Anion Metathesis (Preparation of )

-

Dissolution: Dissolve 1-benzyl-4-aminopyridinium chloride (10 mmol) in distilled water (20 mL).

-

Exchange: Add

(11 mmol) dissolved in water (10 mL). -

Stirring: Stir at room temperature for 2 hours. If the resulting IL is hydrophobic (e.g., with

or -

Drying: Dry under high vacuum (

) at

Figure 2: Conversion of the halide salt into functional ionic liquids and their downstream applications.

Process Chemistry: Corrosion Inhibition

In large-scale organic synthesis, particularly those involving acidic media, protecting the reactor vessel is critical. 1-Benzyl-4-aminopyridinium salts are potent mixed-type corrosion inhibitors .

-

Mechanism: The planar pyridinium ring adsorbs onto metal surfaces (e.g., mild steel) via

-electron interaction, while the benzyl tail creates a hydrophobic barrier that repels water/acid molecules. -

Utility: Added in ppm levels (100–500 ppm) to acidic reaction streams or cleaning cycles to prevent pitting of stainless steel reactors.

References

-

Menschutkin Reaction & Pyridinium Synthesis

- Synthesis and characteriz

- Source: Journal of Chemical Educ

-

(General Menschutkin Protocol)

-

Reduction to Piperidines (Drug Intermedi

-

1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing.[2]

- Source: Srini Chem / Vertex AI Search Result 1.1

-

-

Ionic Liquid Applic

- Aminopyridinium ionic liquids (P

- Source: Google P

-

Corrosion Inhibition Properties

- Benzyl Functionalized Ionic Liquids: Applications in Extraction and Surface Protection.

- Source: Alfa Chemistry

-

Medicinal Chemistry Context (Fentanyl/Analgesic Precursors)

- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.

- Source: Defense Technical Inform

Sources

Methodological & Application

Application Note: Synthesis of 4-Amino-1-(phenylmethyl)pyridinium Chloride

Abstract & Scope

This application note details the protocol for the synthesis of 4-amino-1-(phenylmethyl)pyridinium chloride (also known as 1-benzyl-4-aminopyridinium chloride). This compound represents a class of functionalized pyridinium salts widely utilized in the development of ionic liquids, organocatalysts, and as intermediates in the synthesis of bioactive pharmaceutical ingredients (APIs).

The protocol utilizes the Menschutkin reaction , a quaternization process involving 4-aminopyridine (4-AP) and benzyl chloride. Critical emphasis is placed on regioselectivity control, purification via precipitation-driven equilibrium, and handling of lachrymatory reagents.

Retrosynthetic Analysis & Mechanism

Mechanistic Pathway

The synthesis proceeds via an

-

The exocyclic amine (

). -

The endocyclic pyridine nitrogen .

Causality of Regioselectivity: Alkylation occurs exclusively at the endocyclic ring nitrogen .

-

Electronic Factor: The lone pair on the exocyclic amine is delocalized into the aromatic

-system via resonance, significantly reducing its nucleophilicity. -

Resonance Enhancement: This same resonance donation increases the electron density at the ring nitrogen, making it a potent nucleophile (more so than unsubstituted pyridine).

Reaction Scheme Visualization

The following diagram illustrates the reaction pathway and the resonance stabilization that dictates the regioselectivity.

Figure 1: Reaction pathway demonstrating the nucleophilic attack of the pyridine nitrogen on the benzyl chloride.

Critical Safety Profile

WARNING: This synthesis involves reagents with severe acute toxicity and lachrymatory properties.

| Reagent | Hazard Class | Critical Handling Protocol |

| Benzyl Chloride | Lachrymator , Carcinogen (Cat 1B) | Handle only in a functioning fume hood. Double-glove (Nitrile). Keep a beaker of 10% aqueous NaOH nearby to neutralize spills immediately. |

| 4-Aminopyridine | Neurotoxin (K+ Channel Blocker) | Avoid inhalation of dust. Weigh in a closed balance or hood. Highly toxic if swallowed or absorbed through skin. |

| Acetonitrile | Flammable, Acute Toxicity | Standard solvent handling. |

Materials & Equipment

Reagents

-

4-Aminopyridine (4-AP): >98% purity. (1.88 g, 20 mmol)

-

Benzyl Chloride: Reagent grade, >99%. (2.78 g / 2.53 mL, 22 mmol) Note: 1.1 equivalent excess used to drive consumption of 4-AP.

-

Acetonitrile (MeCN): Anhydrous grade preferred.[1] (20 mL)

-

Diethyl Ether: For washing.[1] (50 mL)

Equipment

-

50 mL Round-bottom flask (RBF) with 14/20 or 24/40 joint.

-

Reflux condenser with drying tube (CaCl₂ or Drierite) to exclude moisture.

-

Magnetic stir bar (egg-shaped preferred for precipitates).

-

Oil bath or heating mantle with temperature controller.

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Step-by-Step Synthesis

This protocol relies on the solubility differential : the starting materials are soluble in hot acetonitrile, while the ionic product is insoluble, driving the reaction forward via precipitation (Le Chatelier’s principle).

-

Preparation:

-

Equip a 50 mL RBF with a magnetic stir bar.

-

Add 1.88 g (20 mmol) of 4-Aminopyridine .

-

Add 15 mL of Acetonitrile . Stir at room temperature until fully dissolved.

-

-

Addition:

-

While stirring, add 2.53 mL (22 mmol) of Benzyl Chloride dropwise via syringe.

-

Observation: The solution may turn slightly yellow; this is normal.

-

-

Reaction (Reflux):

-

Attach the reflux condenser.

-

Heat the mixture to reflux (approx. 85°C oil bath temperature) .

-

Maintain reflux for 12–16 hours .

-

Checkpoint: A heavy white to off-white precipitate should begin forming within the first hour.

-

-

Workup:

-

Remove the flask from heat and allow it to cool slowly to room temperature.

-

Place the flask in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

-

Filter the solid using vacuum filtration.[1]

-

-

Purification (Washing):

-

Wash the filter cake with 2 × 10 mL of cold Acetonitrile to remove unreacted benzyl chloride.

-

Wash with 2 × 15 mL of Diethyl Ether to remove trace solvent and facilitate drying.

-

Note: Do not use water; the product is highly water-soluble.

-

-

Drying:

-

Dry the solid in a vacuum oven at 40°C for 4 hours.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Characterization & Validation

To validate the synthesis, compare analytical data against the following expected parameters.

Physical Properties

-

Appearance: White to pale cream crystalline solid.

-

Solubility: Highly soluble in Water, Methanol, DMSO. Insoluble in Ether, Hexane, Ethyl Acetate.

-

Melting Point: High melting point characteristic of ionic salts (typically >200°C, often with decomposition).

NMR Spectroscopy (Expected Shifts in DMSO-d6)

The quaternization of the ring nitrogen causes a significant downfield shift (deshielding) of the pyridine ring protons compared to the starting material.

| Proton Environment | Multiplicity | Approx.[2][3] Shift ( | Diagnostic Note |

| Pyridine H-2, H-6 | Doublet | 8.2 – 8.5 | Deshielded by adjacent |

| Pyridine H-3, H-5 | Doublet | 6.8 – 7.1 | Ortho to amino group |

| Amino | Broad Singlet | 7.5 – 8.0 | Exchangeable with |

| Benzylic | Singlet | 5.3 – 5.5 | Key confirmation of alkylation |

| Phenyl (Benzyl) | Multiplet | 7.3 – 7.5 | Aromatic overlap |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Solvent volume too high or reaction incomplete. | Concentrate the reaction mixture by 50% on a rotovap, then cool to 0°C. |

| Product is Sticky/Oil | Presence of impurities or moisture. | Triturate the oil with fresh diethyl ether or acetone. Sonicate to induce crystallization. |

| Yellow/Brown Color | Oxidation of 4-Aminopyridine. | Recrystallize from Ethanol/Ether. Ensure 4-AP starting material is white before use. |

References

-

PubChem. 1-Benzyl-4-aminopyridinium.[2] National Library of Medicine. Available at: [Link]

- Koukabi, N. et al. (2011). Brønsted acidic ionic liquids as efficient and reusable catalysts for the synthesis of 1,8-dioxo-octahydroxanthenes. Journal of Molecular Liquids. (Context: Synthesis of pyridinium ionic liquids).

- Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. (Mechanistic grounding for aminopyridine reactivity).

Sources

Catalytic Applications of N-Benzyl-4-Aminopyridinium Derivatives

Topic: Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Advanced Protocols for Oxidation, Acylation, and Ionic Liquid Catalysis

Introduction: The Scaffold and Its Catalytic Niche

N-Benzyl-4-aminopyridinium derivatives represent a specialized class of quaternary ammonium salts derived from the alkylation of 4-aminopyridine (4-AP) or 4-(dimethylamino)pyridine (DMAP). While DMAP is a ubiquitous nucleophilic catalyst in its neutral form, its quaternized N-benzyl salts (specifically 1-benzyl-4-(dimethylamino)pyridinium halides ) exhibit distinct catalytic profiles driven by their ionic nature, positive charge density, and redox stability.

Unlike the neutral parent, these salts function primarily through three mechanisms:

-

Metal-Free Aerobic Oxidation : Acting as initiators/catalysts for the selective oxidation of methyl aromatics.

-

Phase Transfer & Ionic Liquid Catalysis : Facilitating reactions in biphasic systems or serving as recyclable solvents/catalysts for condensations.

-

Lewis Acid/H-Bond Donor Catalysis : Activating carbonyls or anhydrides in acylation reactions, particularly under base-free conditions.

This guide focuses on the 1-benzyl-4-(dimethylamino)pyridinium scaffold (Type B), distinguishing it from N-benzyl-amino derivatives (Type A) where the benzyl group is on the exocyclic amine.

Mechanistic Principles

The catalytic efficacy of N-benzyl-4-aminopyridinium salts stems from the interplay between the electron-rich exocyclic amine and the electron-deficient pyridinium ring.

-

Electronic Push-Pull : The dimethylamino group at the 4-position acts as a strong electron donor (resonance), stabilizing the positive charge on the pyridinium nitrogen. This stability makes the salt robust under oxidative conditions.

-

C-H Activation Potential : In aerobic oxidation, the salt lowers the bond dissociation energy (BDE) of benzylic C-H bonds in substrates, likely through the formation of transient radical species or by stabilizing hydroperoxide intermediates.

-

Ionic Liquid Character : The asymmetry of the N-benzyl group disrupts crystal packing, often lowering the melting point. This allows these salts to function as "ionic liquids" that can solubilize both organic substrates and inorganic oxidants/bases.

Key Application: Metal-Free Selective Oxidation of Methyl Aromatics[1][2][3]

The most potent application of 1-benzyl-4-(dimethylamino)pyridinium chloride is the selective oxidation of methyl groups (e.g., p-xylene) to carboxylic acids or aldehydes using molecular oxygen (

Mechanism of Action

The reaction proceeds via a radical chain mechanism initiated by the pyridinium salt. The salt facilitates the decomposition of trace hydroperoxides or directly activates molecular oxygen, generating radicals that abstract a hydrogen atom from the benzylic position of the substrate.

Caption: Proposed catalytic cycle for the metal-free oxidation of methyl aromatics using N-benzyl-4-aminopyridinium salts.

Experimental Protocol: Oxidation of p-Xylene

Objective : Selective conversion of p-xylene to p-toluic acid. Catalyst : 1-Benzyl-4-(dimethylamino)pyridinium chloride (pre-synthesized or formed in situ).

Materials :

-

p-Xylene (10 mmol)[2]

-

DMAP (0.5 mmol, 5 mol%)

-

Benzyl Chloride (0.5 mmol, 5 mol%)

-

Solvent: Acetonitrile (5 mL) or Solvent-free

-

Oxidant:

balloon or pressurized vessel (1.0–1.5 MPa preferred for high conversion)

Step-by-Step Procedure :

-

Catalyst Formation (In Situ) : In a high-pressure autoclave (Teflon-lined), charge DMAP (61 mg, 0.5 mmol) and Benzyl Chloride (63 mg, 0.5 mmol). Stir at room temperature for 10 minutes to allow partial salt formation.

-

Note: Pre-synthesized 1-benzyl-4-(dimethylamino)pyridinium chloride (124 mg) can be used directly to ensure stoichiometry.

-

-

Substrate Addition : Add p-Xylene (1.06 g, 10 mmol) and Acetonitrile (5 mL).

-

Initiation : Add a trace amount of p-tolualdehyde (0.2 mmol) if an induction period is observed (optional, but recommended for faster kinetics).

-

Reaction : Seal the autoclave, purge with

three times, and pressurize to 1.0 MPa. Heat to 160°C with magnetic stirring (800 rpm). -

Duration : Run the reaction for 3–5 hours.

-

Work-up : Cool the vessel to room temperature. Vent excess

carefully. -

Analysis : Analyze the crude mixture by GC-MS or

H NMR. -

Purification : Evaporate the solvent. Dissolve the residue in aqueous NaOH (1M), wash with ethyl acetate (to remove unreacted xylene), then acidify the aqueous layer with HCl (1M) to precipitate p-toluic acid. Filter and dry.[3]

Expected Results :

-

Conversion: >90%

-

Byproducts: p-Tolualdehyde (minor), p-Methylbenzyl alcohol (trace).

Key Application: Recyclable Acylation Catalysis[6]

N-benzyl-4-aminopyridinium salts can function as recyclable organocatalysts for the acylation of hindered alcohols. Unlike neutral DMAP, which is difficult to recover, the salt precipitates from non-polar solvents or can be used as an ionic liquid phase, allowing for easy separation.

Mechanism : The salt activates the acyl donor (anhydride) through hydrogen bonding (if N-H is present) or by stabilizing the transition state via electrostatic interactions.

Protocol: Acetylation of Menthol (Model Hindered Alcohol)

Catalyst : 1-Benzyl-4-(dimethylamino)pyridinium chloride.[6]

-

Setup : In a round-bottom flask, mix Menthol (1.0 equiv), Acetic Anhydride (1.5 equiv), and Catalyst (5-10 mol%).

-

Solvent : Use Toluene or run solvent-free (if liquid).

-

Reaction : Heat to 80°C for 4-6 hours.

-

Recycling : Upon cooling, add cold Diethyl Ether. The N-benzyl pyridinium salt will precipitate (or form a separate oily bottom phase).

-

Separation : Decant the ether layer (containing the ester product). Wash the catalyst residue with ether, dry under vacuum, and reuse for the next cycle.

Synthesis of the Catalyst (Reference Standard)

To ensure "Trustworthiness" (Part 2), researchers should synthesize and verify the catalyst purity before use in sensitive kinetics.

Compound : 1-Benzyl-4-(dimethylamino)pyridinium chloride CAS : 81397-58-2[6]

Synthesis Protocol :

-

Reagents : Dissolve 4-(Dimethylamino)pyridine (DMAP, 1.22 g, 10 mmol) in anhydrous Acetone (10 mL).

-

Alkylation : Add Benzyl Chloride (1.26 g, 10 mmol) dropwise at room temperature.

-

Precipitation : The solution will turn cloudy. Reflux for 2 hours to ensure completion.

-

Isolation : Cool to 0°C. Filter the white crystalline solid.

-

Purification : Recrystallize from Ethanol/Ether.

-

Characterization :

-

Melting Point : ~230–235°C (decomposes).

-

H NMR (DMSO-d6) :

-

Summary of Catalytic Performance Data

| Application | Substrate | Conditions | Yield/Conv. | Selectivity | Ref |

| Oxidation | p-Xylene | 95% Conv. | 84% (Acid) | [1, 2] | |

| Oxidation | Toluene | 45% Conv. | 90% (Acid) | [1] | |

| Acylation | Menthol | 92% Yield | >99% Ester | [3] | |

| Phase Transfer | Indole Alkylation | Alkyl Halide, NaOH, Toluene | 90% Yield | N-Alkylated | [4] |

Expert Tips & Troubleshooting

-

Counter-Ion Effect : The chloride salt is standard, but exchanging to Tetrafluoroborate (

) or Hexafluorophosphate ( -

Safety : Benzyl chloride is a potent lachrymator.[3] Always handle the synthesis of the salt in a fume hood. The resulting salt is non-volatile and safer to handle.

-

Induction Period : In oxidation reactions, if the reaction does not start immediately, add a radical initiator (AIBN) or a trace of the aldehyde product to "jumpstart" the radical chain.

References

-

Zhang, Q., et al. (2019).[1] "Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts." RSC Advances, 9, 39666-39671. Link

-

Shang, S., et al. (2012). "4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen." Molecules, 17(4), 3957-3968.[7] Link

-

Liu, X., et al. (2013). "4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols." Organic Letters, 15(24), 6144–6147. Link

-

European Patent Office . (1988). "Quaternary ammonium salts used as phase transfer catalysts."[5][8][9] EP 0267136 A2. Link

Sources

- 1. Efficient catalytic oxidation of methyl aromatic hydrocarbon with N -alkyl pyridinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08185B [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chimia.ch [chimia.ch]

- 6. benchchem.com [benchchem.com]

- 7. 4-N,N-Dimethylaminopyridine promoted selective oxidation of methyl aromatics with molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Site-Selective Synthesis of N-Benzyl 2,4,6-Collidinium Salts by Electrooxidative C─H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective N-Alkylation of 4-Aminopyridine with Benzyl Chloride

[1][2]

Executive Summary & Strategic Overview

The reaction between 4-aminopyridine (4-AP) and benzyl chloride presents a classic challenge in heterocyclic regioselectivity. 4-AP possesses two nucleophilic nitrogen centers:[1][2]

-

The Ring Nitrogen (N-1): Highly nucleophilic (

) due to its -

The Exocyclic Amine Nitrogen (N-4): Significantly less nucleophilic due to resonance delocalization of its lone pair into the electron-deficient pyridine ring.[2]

The Critical Decision: The outcome of this reaction is entirely dictated by the protonation state and reaction conditions .[2]

-

Neutral Conditions (Kinetic Control): Direct alkylation yields the quaternary salt, 1-benzyl-4-aminopyridinium chloride .[1][2]

-

Anionic Conditions (Thermodynamic/Base Control): Deprotonation of the exocyclic amine (using strong base) or high-temperature rearrangement yields the secondary amine,

-benzylpyridin-4-amine .[1][2]

This guide provides validated protocols for both outcomes, ensuring you synthesize the correct target.

Mechanistic Logic & Regioselectivity

The following diagram illustrates the bifurcation of the reaction pathway based on the presence of a base.

Figure 1: Reaction bifurcation showing the kinetic route to the pyridinium salt (top) and the base-mediated route to the secondary amine (bottom).[1]

Protocol A: Synthesis of 1-Benzyl-4-aminopyridinium Chloride

Target: Quaternary Ammonium Salt (Ring Nitrogen Alkylation) Application: Ionic liquids, corrosion inhibitors, phase transfer catalysts.[1][2]

Reagents & Equipment[3][4]

-

Substrate: 4-Aminopyridine (1.0 equiv)

-

Electrophile: Benzyl chloride (1.1 equiv)

-

Solvent: Acetonitrile (MeCN) or Toluene (Anhydrous)

-

Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, vacuum filtration setup.[1][2]

Step-by-Step Procedure

-

Dissolution: In a fume hood, dissolve 4-aminopyridine (e.g., 10 mmol, 0.94 g) in acetonitrile (20 mL). 4-AP is soluble in MeCN; mild warming (40 °C) may speed this up.[2]

-

Addition: Add benzyl chloride (11 mmol, 1.26 mL) dropwise to the stirring solution.

-

Reflux: Heat the mixture to reflux (

°C) for 6–12 hours. -

Cooling & Isolation: Cool the reaction mixture to

°C in an ice bath to maximize precipitation. -

Filtration: Filter the solid under vacuum.

-

Washing: Wash the filter cake with cold acetonitrile (

) followed by diethyl ether ( -

Drying: Dry under high vacuum at

°C.

Validation Parameters (Self-Check)

| Parameter | Expected Result | Troubleshooting |

| Appearance | White crystalline solid | Yellow/Pink = Oxidation.[1][2] Recrystallize from EtOH/EtOAc. |

| Solubility | Soluble in water, MeOH; Insoluble in Et2O | If soluble in Et2O, reaction failed.[2] |

| 1H NMR | Ring protons shift downfield ( | Lack of shift indicates no quaternization. |

Protocol B: Synthesis of N-Benzylpyridin-4-amine

Target: Secondary Amine (Exocyclic Nitrogen Alkylation) Application: Pharmaceutical intermediates (Kv channel blocker analogs).[1][2]

Scientist’s Note: Direct alkylation of the exocyclic amine is challenging because the product (

Reagents & Equipment[3][4]

-

Substrate: 4-Aminopyridine (1.0 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

-

Electrophile: Benzyl chloride (1.0 equiv) — Do not use excess.

-

Solvent: DMF (Anhydrous) or DMSO

-

Quench: Ammonium chloride (sat.[2] aq.)

Step-by-Step Procedure

-

Base Preparation: Place NaH (12 mmol, 0.48 g of 60% dispersion) in a dry 2-neck flask under Argon/Nitrogen. Wash with dry hexanes (

) to remove mineral oil if high purity is required; otherwise, use as is. -

Deprotonation: Suspend NaH in anhydrous DMF (15 mL). Cool to

°C. Add 4-aminopyridine (10 mmol, 0.94 g) portion-wise. -

Alkylation: Cool back to

°C. Add benzyl chloride (10 mmol, 1.15 mL) dropwise via syringe.-

Crucial: Add slowly to prevent over-alkylation.[2]

-

-

Reaction: Allow to warm to room temperature and stir for 3–5 hours. Monitor by TLC (System: 10% MeOH in DCM).

-

Workup:

-

Purification: The crude residue will likely contain some dialkylated byproduct.[2] Purify via flash column chromatography (Silica gel; Gradient: 0

10% MeOH in DCM).

Safety & Handling (HSE)

| Hazard | Source | Risk | Mitigation |

| Acute Toxicity | 4-Aminopyridine | High. K+ channel blocker.[1][2] Seizures/Cardiac arrest if ingested/inhaled.[2] | Handle in glovebox or strictly vented hood.[2] Double-glove (Nitrile).[1][2] |

| Lachrymator | Benzyl Chloride | Severe eye/respiratory irritation.[2][4][6][7] Alkylating agent (Carcinogen suspect). | Use only in fume hood.[2][5] Keep bleach trap ready for neutralization.[2] |

| Flammability | NaH / H2 Gas | Fire/Explosion.[2] | Inert atmosphere (Ar/N2). Remove oil carefully.[2] |

References

-

Basicity and Nucleophilicity of Aminopyridines

-

Synthesis of 1-Benzyl-4-aminopyridinium salts

-

Safety Data & Toxicology

-

Dimroth Rearrangement (Alternative Route)

Sources

- 1. CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google Patents [patents.google.com]

- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 3. Benzyl chloride: Synthesis, application and safety_Chemicalbook [chemicalbook.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. lobachemie.com [lobachemie.com]

- 8. quora.com [quora.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

Application Note: High-Purity Synthesis and Characterization of 1-Benzyl-4-Aminopyridinium Charge-Transfer Complexes

Topic: Preparation of Charge-Transfer Complexes Using 1-Benzyl-4-Aminopyridinium Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Spectroscopists

Abstract & Scope

This technical guide details the synthesis, isolation, and spectrophotometric characterization of charge-transfer (CT) complexes involving 1-benzyl-4-aminopyridinium (BAP) . Unlike simple aminopyridines, the N-benzylated derivative introduces specific steric and electronic properties (enhanced lipophilicity, fixed cationic resonance) that make it a valuable probe for studying donor-acceptor interactions in drug-receptor modeling and organic semiconductor development.

This document covers two distinct mechanistic pathways:

-

Ion-Pair CT Complexes: Interaction with

-acceptors (e.g., Picric Acid, Chloranil) where the BAP cation acts as the donor moiety via -

Anion-to-Cation CT: Utilization of BAP halides to observe anion-to-ring charge transfer (Kosower

-value analogues).

Theoretical Framework

The Dual Nature of the Donor

The 1-benzyl-4-aminopyridinium cation presents a unique electronic duality essential for experimental design:

-

Resonance Donor: The exocyclic amino group (

) at position 4 strongly donates electron density into the pyridinium ring via resonance, stabilizing the cation and creating an electron-rich axis perpendicular to the ring. -

Electrostatic Acceptor: The positive charge on the pyridinium nitrogen renders the ring susceptible to anion-induced charge transfer (e.g., from Iodide

).

Mechanism of Complexation

The formation of the complex follows the Mulliken CT theory, where the ground state is stabilized by electrostatic forces and the excited state involves an electron transfer:

Where

Materials & Reagents

-

Precursor: 4-Aminopyridine (≥99%, recrystallized).

-

Alkylation Agent: Benzyl Chloride (freshly distilled).

-

Acceptors: Picric Acid (saturated soln), Chloranil (recrystallized from benzene), or Iodine (sublimed).

-

Solvents: Absolute Ethanol, Acetonitrile (HPLC Grade), Chloroform (Spectroscopic Grade).

-

Instrumentation: UV-Vis Spectrophotometer (Double beam, quartz cuvettes), FTIR (KBr pellet),

H-NMR (DMSO-

Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-4-Aminopyridinium Chloride (BAPC)

Rationale: Commercial sources of the specific benzyl salt are rare. In-situ synthesis ensures high purity, critical for accurate

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-aminopyridine (0.1 mol, 9.41 g) in 50 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add Benzyl Chloride (0.11 mol, 12.6 mL) dropwise with constant stirring. Caution: Benzyl chloride is a lachrymator.

-

Reflux: Attach a reflux condenser and heat the mixture at 80°C for 6–8 hours. The solution will darken slightly.

-

Isolation: Cool the reaction mixture to

in an ice bath. The quaternary salt will precipitate as white/off-white crystals. -

Purification: Filter the solid and wash with cold diethyl ether (

mL) to remove unreacted benzyl chloride. Recrystallize from ethanol/ether (1:1). -

Validation: Verify structure via

H-NMR (Look for benzylic

Protocol B: Preparation of Solid CT Complexes (BAP-Picrate System)

Rationale: Isolating the solid complex allows for IR characterization and stoichiometry verification.

-

Stock Preparation: Prepare 0.01 M solutions of BAPC (in methanol) and Picric Acid (in methanol).

-

Mixing: Mix equimolar volumes (e.g., 25 mL each) of the donor and acceptor solutions in a beaker.

-

Reaction: Stir magnetically for 30–60 minutes at room temperature. A distinct color change (usually to deep yellow/orange) indicates CT complex formation.

-

Crystallization: Allow the solvent to evaporate slowly at room temperature. Do not heat, as CT complexes are often thermally labile.

-

Collection: Filter the resulting crystals, wash with minimal cold methanol, and dry in a vacuum desiccator.

Protocol C: Spectrophotometric Determination (Benesi-Hildebrand Method)

Rationale: To determine the Formation Constant (

-

Baseline: Run a solvent blank (Acetonitrile or Chloroform).

-

Acceptor Scan: Record the UV-Vis spectrum of the pure Acceptor (e.g., Chloranil,

M) to identify -

Titration Series:

-

Keep Acceptor concentration constant (

M). -

Vary Donor (BAPC) concentration (

to

-

-

Measurement: Measure absorbance at the new Charge Transfer Band (

), typically appearing red-shifted from the acceptor peaks. -

Data Processing: Plot the data using the equation below.

Data Analysis & Calculations

The Benesi-Hildebrand Equation

For a 1:1 complex, use the following linear transformation:

| Variable | Definition | Source |

| Initial Concentration of Acceptor | Experimental Setup | |

| Initial Concentration of Donor | Experimental Setup | |

| Absorbance at | UV-Vis Reading | |

| Formation Constant ( | Calculated from Slope/Intercept | |

| Molar Extinction Coefficient | Calculated from Intercept |

-

Intercept:

-

Slope:

-

Calculation:

Expected Spectral Features (Reference Data)

Note: Values depend on solvent polarity.

| Component | Typical | Observation |

| BAPC (Donor) | 260–280 nm | |

| Chloranil (Acceptor) | ~290 nm, ~375 nm | Characteristic quinone bands |

| BAP-Chloranil CT | 450–550 nm | Broad, featureless CT band |

| Picric Acid | ~350 nm | |

| BAP-Picrate CT | 400–480 nm | Intense yellow/orange shift |

Visualization of Workflows

Figure 1: Synthesis and Isolation Workflow

Caption: Step-by-step pathway from raw material to the final isolated Charge-Transfer solid complex.

Figure 2: Spectrophotometric Analysis Logic

Caption: Logical flow for determining thermodynamic parameters using UV-Vis spectroscopy.

Troubleshooting & Validation (Self-Correcting Systems)

-

Issue: No Linear Fit on B-H Plot.

-

Cause: Concentration range is too high (aggregation) or too low (no complex).

-

Correction: Ensure

. If plot curves downward, higher-order complexes (

-

-

Issue: Precipitation during Titration.

-

Cause: The CT complex is less soluble than the reactants (common with Picrates).

-

Correction: Switch solvent to Acetonitrile or DMF; reduce overall concentrations.

-

-

Issue: Hygroscopicity.

-

Cause: BAPC is a quaternary salt and can be hygroscopic.

-

Correction: Dry the donor salt in a vacuum oven at 60°C for 4 hours before weighing.

-

References

-

Synthesis of Aminopyridinium Salts

-

Charge Transfer Methodology

-

Benesi-Hildebrand Applications

- Title: The Use of Benesi-Hildebrand Equation in Molecular Complex Form

- Source: Asian Journal of Chemistry.

-

URL:[Link]

-

Picrate Complex Crystallography

- Title: 4-Aminopyridinium picrate (Crystal Structure and CT interactions).

- Source: Acta Crystallographica / PMC.

-

URL:[Link]

Sources

solvatochromic behavior studies of 4-amino-1-benzylpyridinium dyes

Application Note: Solvatochromic Profiling of 4-Amino-1-Benzylpyridinium Dyes

Part 1: Executive Summary & Scientific Foundation

1.1 The Solvatochromic Imperative in Drug Design

The 4-amino-1-benzylpyridinium scaffold represents a class of cationic dyes exhibiting pronounced Intramolecular Charge Transfer (ICT) . Unlike passive fluorophores, these dyes are environmentally sensitive "reporters." Their optical properties shift dramatically based on the polarity, hydrogen-bond acidity (

In drug development, these dyes serve as critical probes for mapping the hydrophobic pockets of enzymes (e.g., Acetylcholinesterase) and monitoring the micro-polarity of drug delivery systems (liposomes, micelles). This guide provides a rigorous protocol for synthesizing, characterizing, and utilizing these dyes to quantify solvent-solute interactions.

1.2 Mechanistic Principles: The ICT Phenomenon The solvatochromism of 4-amino-1-benzylpyridinium dyes arises from the electronic disparity between the ground and excited states.

-

Ground State (

): The positive charge is localized on the pyridinium ring, but the amino lone pair donates electron density, creating a stabilized resonance hybrid. -

Excited State (

): Upon photoexcitation, electron density transfers from the amino donor to the pyridinium acceptor.

Solvent Interaction Rule:

-

Negative Solvatochromism: If the ground state is more dipolar than the excited state, polar solvents stabilize the ground state more than the excited state. This increases the energy gap (

), causing a Blue Shift (Hypsochromic) as solvent polarity increases.[1] -

Positive Solvatochromism: If the excited state is more polar (creating a larger dipole), polar solvents stabilize the excited state, narrowing the gap and causing a Red Shift (Bathochromic).[1]

Note: 4-aminopyridinium derivatives typically exhibit negative solvatochromism due to the high stability of their ground-state zwitterionic resonance forms in polar media.

Part 2: Visualization of Workflows & Mechanisms

Figure 1: Solvatochromic Characterization Workflow Caption: A linear operational workflow from synthesis to Kamlet-Taft analysis.

Figure 2: Mechanistic Basis of Solvatochromic Shifts Caption: Energy diagram showing differential stabilization of Ground (S0) and Excited (S1) states.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Amino-1-Benzylpyridinium Bromide

Objective: To synthesize high-purity probe material free of starting amine, which can fluoresce and interfere with measurements.

Reagents:

-

4-Aminopyridine (CAS: 504-24-5)

-

Benzyl Bromide (CAS: 100-39-0) - Handle with care (Lachrymator)

-

Solvent: Acetonitrile (Anhydrous) or Toluene

-

Wash Solvent: Diethyl Ether

Step-by-Step Procedure:

-

Dissolution: Dissolve 10 mmol of 4-aminopyridine in 20 mL of anhydrous acetonitrile in a round-bottom flask.

-

Addition: Add 11 mmol (1.1 eq) of benzyl bromide dropwise at room temperature under stirring.

-

Reflux: Equip with a condenser and reflux at 80°C for 6–8 hours. A precipitate should form as the quaternary salt is generated.

-

Isolation: Cool the mixture to room temperature, then chill in an ice bath for 1 hour. Filter the precipitate using a Büchner funnel.

-

Washing: Wash the filter cake 3x with cold diethyl ether to remove unreacted benzyl bromide.

-

Purification (Critical): Recrystallize from hot ethanol/acetone (1:1). Slow cooling is essential to exclude impurities.

-

Drying: Dry under vacuum at 60°C for 12 hours.

-

Validation: Confirm structure via ¹H-NMR (D₂O or DMSO-d₆). Look for the diagnostic downfield shift of pyridinium protons and the singlet methylene peak (~5.5 ppm).

Protocol B: Solvatochromic Measurement

Objective: To generate a precise dataset of

Solvent Selection (The "Select 12" Rule): Select at least 12 solvents spanning the Kamlet-Taft scale to ensure statistical robustness.

-

Non-polar: Toluene, Dioxane.

-

Dipolar Aprotic: DMSO, DMF, Acetonitrile, Acetone.

-

Protic: Methanol, Ethanol, 1-Propanol, Water.

-

Chlorinated: Dichloromethane, Chloroform.

Procedure:

-

Stock Solution: Prepare a 10 mM stock solution of the dye in Methanol.

-

Aliquot Preparation: Pipette adequate stock into 12 separate vials to achieve a final concentration of ~20–50 µM.

-

Evaporation: Evaporate the methanol from the vials using a gentle nitrogen stream (to avoid solvent contamination).

-

Solvation: Add 3.0 mL of the respective spectroscopic grade solvent to each vial containing the dry dye residue. Sonicate for 5 minutes to ensure complete dissolution.

-

Blanking: Fill a quartz cuvette (1 cm path length) with pure solvent for baseline correction.

-

Acquisition: Scan from 250 nm to 700 nm. Record the wavelength of maximum absorption (

).-

Note: If multiple peaks appear, identify the Charge Transfer (CT) band (usually the longest wavelength band, visible region).

-

Part 4: Data Analysis & Interpretation

4.1 Calculating Transition Energy (

4.2 Kamlet-Taft Linear Solvation Energy Relationship (LSER) To quantify the specific interactions, fit your data to the Kamlet-Taft equation:

- (Dipolarity/Polarizability): Measures non-specific dielectric stabilization.

- (H-Bond Acidity): Measures the solvent's ability to donate a proton to the dye (stabilizing the amino lone pair).

- (H-Bond Basicity): Measures the solvent's ability to accept a proton (less relevant for this specific cationic dye unless the amino group has acidic protons).

Data Table Template:

| Solvent | |||||

| Toluene | 460 | 62.15 | 0.54 | 0.00 | 0.11 |

| DMSO | 420 | 68.07 | 1.00 | 0.00 | 0.76 |

| Methanol | 410 | 69.73 | 0.60 | 0.93 | 0.62 |

| Water | 395 | 72.38 | 1.09 | 1.17 | 0.47 |

Interpretation:

-

A large positive coefficient

indicates strong stabilization of the ground state by dipolar solvents (Negative Solvatochromism). -

A large positive coefficient

indicates that H-bond donating solvents stabilize the lone pair on the amino group, preventing charge transfer (Blue Shift).

Part 5: Applications in Drug Development

5.1 Hydrophobic Pocket Sensing When 4-amino-1-benzylpyridinium dyes bind to a protein (e.g., Acetylcholinesterase), they often enter a hydrophobic gorge.

-

Observation: The emission/absorption shifts from "water-like" (blue-shifted) to "toluene-like" (red-shifted).

-

Utility: This confirms ligand binding and estimates the hydrophobicity of the active site, aiding in the design of inhibitors that match the pocket's polarity profile.

5.2 Micellar Drug Delivery These dyes partition into the interfacial region of micelles.

-

Protocol: Titrate the dye with increasing surfactant (SDS/CTAB) concentrations.

-

Result: A sigmoidal shift in

indicates the Critical Micelle Concentration (CMC) and the local polarity experienced by a drug solubilized in that vehicle.

References

-

Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. Link

-

Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (1983). Linear Solvation Energy Relationships. 23.

, -

Paley, M. S., & Harris, J. M. (1991). Synthesis and Solvatochromic Properties of 4-Aminopyridinium Salts. The Journal of Organic Chemistry, 56(2), 568–574. Link

-

Homocianu, M., Airinei, A., & Dorohoi, D. O. (2011). Solvent Effects on the Electronic Absorption Spectra of Some Pyridinium Ylides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1560–1565. Link

-

Nicolet, P., & Laurence, C. (1986). Solvatochromic Analysis of the Specific and Non-Specific Interactions of a Probe Dye. Journal of the Chemical Society, Perkin Transactions 2, 1071–1079. Link

Sources

Mastering the Solid State: Application Notes and Protocols for the Crystallization of 4-amino-1-(phenylmethyl)-pyridinium Salts

Introduction: The Critical Role of Crystallization in Drug Development

In the landscape of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. For ionizable compounds such as 4-amino-1-(phenylmethyl)-pyridinium salts, which are valuable scaffolds in medicinal chemistry, obtaining a crystalline form is often a critical determinant of a drug candidate's success. Crystallization is not merely a purification step; it is a gateway to controlling crucial physicochemical properties including stability, solubility, dissolution rate, and bioavailability. Furthermore, a well-defined crystal structure, attainable only through high-quality single crystals, provides unequivocal proof of molecular structure and stereochemistry, a non-negotiable requirement for regulatory approval.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of crystallization techniques tailored for 4-amino-1-(phenylmethyl)-pyridinium salts. We will delve into the underlying principles of crystallization, offer field-proven protocols, and discuss the critical parameters that govern the formation of high-quality crystals.

Understanding the Molecular Landscape: Intermolecular Forces at Play

The crystallization of 4-amino-1-(phenylmethyl)-pyridinium salts is governed by a concert of intermolecular interactions. The primary forces driving the assembly of these molecules into an ordered lattice are:

-

Ionic Interactions: The strong electrostatic attraction between the positively charged pyridinium cation and the associated anion (e.g., bromide, chloride, triflate) forms the fundamental backbone of the crystal lattice.

-

Hydrogen Bonding: The 4-amino group is a potent hydrogen bond donor, while the anion is a hydrogen bond acceptor. These N-H···Anion interactions are highly directional and play a crucial role in dictating the packing motif. For instance, in the crystal structure of the related 4-amino-1-(4-methylbenzyl)pyridinium bromide, N—H⋯Br hydrogen bonds are key to forming the overall three-dimensional network[1][2].

-

π-π Stacking: The aromatic pyridinium and phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure. The relative orientation of these rings will influence the overall packing efficiency.

-

Van der Waals Forces: These weaker, non-directional forces contribute to the overall lattice energy and become significant in the absence of stronger interactions.

A thorough understanding of these forces is instrumental in the rational selection of solvents and crystallization techniques.

Strategic Approaches to Crystallization: Techniques and Protocols

The journey to obtaining high-quality crystals often involves screening various techniques and solvent systems. The choice of method is largely dependent on the solubility profile of the specific 4-amino-1-(phenylmethyl)-pyridinium salt.

Slow Evaporation: The Art of Patience

Slow evaporation is arguably the most straightforward and widely employed crystallization technique.[3][4][5][6] It is particularly effective for compounds that are not overly sensitive to ambient conditions. The principle lies in gradually increasing the concentration of the solute by allowing the solvent to evaporate over an extended period, thereby gently pushing the system towards supersaturation and subsequent crystallization.

Protocol: Slow Evaporation for 4-amino-1-(phenylmethyl)-pyridinium Salts

-

Solvent Selection: Choose a solvent or solvent system in which the compound exhibits moderate solubility.[7] A solvent that is too good will result in very small crystals or no crystals at all, while a poor solvent will not dissolve enough material. Refer to the solvent selection table below for starting points.

-

Solution Preparation: Prepare a nearly saturated solution of the 4-amino-1-(phenylmethyl)-pyridinium salt in the chosen solvent at room temperature. Ensure the solution is free of any particulate matter by filtering it through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or beaker).

-

Controlled Evaporation: Cover the vessel with a lid or parafilm. Pierce a few small holes in the covering to allow for slow solvent evaporation.[4][5] The rate of evaporation can be controlled by the number and size of the holes.

-

Incubation: Place the vessel in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench. Avoid any disturbances that could lead to rapid nucleation and the formation of many small crystals.

-

Crystal Harvesting: Monitor the vessel over several days to weeks. Once crystals of suitable size and quality have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent. Dry the crystals under a gentle stream of inert gas or in a vacuum desiccator.

Diagram: Slow Evaporation Workflow

Caption: The logical progression of slow cooling crystallization.

Vapor Diffusion: A Gentle Approach for Milligram Quantities

Vapor diffusion is an excellent technique for obtaining high-quality crystals from small amounts of material. [3][6][8]The method involves dissolving the compound in a "good" solvent and allowing a "poor" solvent (anti-solvent), in which the compound is insoluble, to slowly diffuse into the solution. This gradual change in solvent composition reduces the solubility of the compound, leading to crystallization.

There are two common setups for vapor diffusion: hanging drop and sitting drop.

Protocol: Hanging Drop Vapor Diffusion

-

Prepare the Reservoir: In the well of a vapor diffusion plate, place a reservoir of a solvent in which the 4-amino-1-(phenylmethyl)-pyridinium salt is insoluble (the anti-solvent).

-

Prepare the Drop: On a siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated solution of the compound dissolved in a "good" solvent.

-

Seal the System: Invert the coverslip and place it over the reservoir well, sealing it with vacuum grease. [9]The drop is now hanging above the reservoir.

-

Diffusion and Crystallization: The more volatile anti-solvent from the reservoir will slowly diffuse into the drop, causing the compound to crystallize over time.

-

Monitoring: Monitor the drop for crystal growth under a microscope.

Protocol: Sitting Drop Vapor Diffusion

The principle is the same as for the hanging drop method, but the drop of the compound solution is placed on a post in the middle of the reservoir well. This setup is often more stable and less prone to falling into the reservoir.

Solvent Selection: The Cornerstone of Successful Crystallization

The choice of solvent is the most critical parameter in crystallization. [7]A systematic approach to solvent screening is highly recommended. For 4-amino-1-(phenylmethyl)-pyridinium salts, which are polar and ionic, polar solvents are generally good starting points.

Table 1: Recommended Solvents for Crystallization Screening

| Solvent Class | Primary Solvents ("Good" Solvents) | Anti-Solvents ("Poor" Solvents) | Rationale & Notes |

| Alcohols | Methanol, Ethanol, Isopropanol | - | Good at dissolving polar salts. Volatility can be tuned by chain length. |

| Nitriles | Acetonitrile | - | Aprotic polar solvent, often yields high-quality crystals. |

| Ketones | Acetone | Heptane, Hexane | Acetone can be a good primary solvent, with non-polar anti-solvents used for vapor diffusion or anti-solvent addition. |

| Ethers | Tetrahydrofuran (THF) | Diethyl ether, Hexane | THF can dissolve some pyridinium salts. Diethyl ether is a common anti-solvent. |

| Halogenated | Dichloromethane (DCM) | Toluene, Hexane | Use with caution due to volatility. Good for layering techniques. |

| Aqueous Systems | Water | Ethanol, Acetone | Water can be a good solvent for highly polar salts. Mixtures with alcohols or acetone can fine-tune solubility. |

Troubleshooting and Advanced Considerations

-

Oiling Out: If the compound separates as an oil instead of crystals, it indicates that the supersaturation is too high or the solvent is too good. Try using a more dilute solution, a slower cooling or evaporation rate, or a different solvent system.

-

Polymorphism: Be aware that 4-amino-1-(phenylmethyl)-pyridinium salts may exhibit polymorphism, the ability to exist in multiple crystalline forms. [10][11][12]Different polymorphs can have different physicochemical properties. Characterization of the resulting crystals by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) is essential.

-

Seeding: If crystallization does not occur spontaneously, introducing a "seed" crystal from a previous successful experiment can induce nucleation.

-

Purity: Ensure the starting material is of high purity (ideally >95%). Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to defects. [13]

Conclusion: A Pathway to Crystalline Excellence

The successful crystallization of 4-amino-1-(phenylmethyl)-pyridinium salts is a blend of scientific understanding and empirical investigation. By systematically applying the principles and protocols outlined in this guide, researchers and drug development professionals can enhance their ability to obtain high-quality crystalline materials. This, in turn, facilitates comprehensive solid-state characterization and paves the way for the development of robust and efficacious pharmaceutical products.

References

-

Sharmila, N., Sundar, T. V., Yasodha, A., Puratchikody, A., & Sridhar, B. (2014). Crystal structure of 4-amino-1-(4-methyl-benz-yl)pyridinium bromide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1293–o1294. [Link]

-

ResearchGate. (n.d.). Crystal structure of 4-amino-1-(4-methylbenzyl)pyridinium bromide. Retrieved from [Link]

-

University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

-

Massachusetts Institute of Technology. (n.d.). Growing Quality Crystals. MIT Department of Chemistry. [Link]

-

University of California, Davis. (n.d.). Crystallisation Techniques. [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Chemistry. [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Chemistry. [Link]

-

Massachusetts Institute of Technology. (n.d.). Growing Crystals. [Link]

-

Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. [Link]

-

University of Cambridge. (n.d.). Slow Evaporation Method. [Link]

-

University of York. (n.d.). Guide for crystallization. [Link]

-

SOP: CRYSTALLIZATION. (n.d.). [Link]

-

American Mineralogist. (2018, July 2). Some Factors Influencing Crystal Habit. GeoScienceWorld. [Link]

-

Frontiers. (2022, August 9). Continuous crystallisation of organic salt polymorphs. [Link]

-

Jo, T. S. (n.d.). Synthesis and characterizations of pyridinium salts including poly(pyr. [Link]

-

Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of 4-amino-1-(4-methyl-benz-yl)pyridinium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. depts.washington.edu [depts.washington.edu]

- 4. Slow Evaporation Method [people.chem.umass.edu]

- 5. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 6. Growing Crystals [web.mit.edu]

- 7. chem.tamu.edu [chem.tamu.edu]

- 8. unifr.ch [unifr.ch]

- 9. hamptonresearch.com [hamptonresearch.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 12. Frontiers | Continuous crystallisation of organic salt polymorphs [frontiersin.org]

- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4-Amino-1-(phenylmethyl)pyridinium

Executive Summary & Chemical Logic

The Challenge:

Synthesizing 4-amino-1-(phenylmethyl)pyridinium (commonly 1-benzyl-4-aminopyridinium) involves a Menschutkin reaction—a quaternary ammonium salt formation via

-

"Oiling Out": The product often separates as a viscous, sticky oil rather than a crystal, trapping impurities.

-

Hygroscopicity: The salt aggressively absorbs atmospheric water, making accurate weighing and storage difficult.

-

Regioselectivity Concerns: Users often fear alkylation at the exocyclic amine (

-benzyl-4-aminopyridine) rather than the ring nitrogen.

The Solution Logic: Success depends on exploiting the solubility differential . We must select a solvent system where the reactants (organic, non-polar) are soluble, but the ionic product is completely insoluble. This precipitates the product as it forms, driving the equilibrium forward (Le Chatelier’s principle) and preventing side reactions.

Reaction Mechanism & Selectivity

User Question: Why does the reaction prefer the ring nitrogen over the exocyclic amine?

Technical Explanation:

4-Aminopyridine is an ambident nucleophile. However, the lone pair on the exocyclic amine (4-

Visualization: Reaction Pathway

Caption: The reaction pathway favors Ring-N alkylation. The precipitation of the target salt drives the reaction to completion.

Optimized Protocol (The "Golden Path")

This protocol is designed to maximize crystallinity and yield (Target: >85%).

Reagents

| Component | Stoichiometry | Role | Notes |

| 4-Aminopyridine | 1.0 equiv | Nucleophile | Ensure purity; yellow color indicates oxidation. |

| Benzyl Chloride | 1.1 equiv | Electrophile | Warning: Lachrymator. Use slight excess. |

| Acetonitrile (MeCN) | 0.5 M | Solvent | Critical: Use anhydrous (dry) MeCN. |

| Diethyl Ether | N/A | Wash Solvent | Used for trituration (antisolvent). |

Step-by-Step Workflow

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopyridine in anhydrous Acetonitrile (MeCN).

-

Addition: Add Benzyl Chloride dropwise at room temperature.

-

Note: If using Benzyl Bromide, the reaction is faster and more exothermic; add slowly.

-

-

Reflux: Attach a condenser and heat to reflux (approx. 82°C) for 4–6 hours .

-

Checkpoint: The solution should turn cloudy as the white solid precipitates.

-

-

Cooling: Allow the mixture to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.

-

Isolation: Filter the solid using a Büchner funnel.

-

Washing (Crucial): Wash the filter cake 3x with cold MeCN or Ethyl Acetate to remove unreacted benzyl chloride.

-

Drying: Dry under high vacuum at 40°C for 6 hours.

Troubleshooting Guide (FAQ)

Issue 1: "My product turned into a sticky oil/gum instead of a powder."

Diagnosis: This is the most common failure mode for quaternary salts. It is caused by trapped solvent or impurities preventing crystal lattice formation. Corrective Action (Trituration):

-

Decant the supernatant solvent (the liquid above the oil).

-

Add Diethyl Ether or Ethyl Acetate (antisolvents) to the oil.

-

Vigorously scratch the side of the flask with a glass rod while stirring.

-

Sonicate the flask if necessary. The oil should solidify into a white powder.

Issue 2: "The yield is low (<50%)."

Diagnosis: Likely caused by "wet" solvents. Benzyl halides hydrolyze rapidly in the presence of water to form Benzyl Alcohol, which kills the stoichiometry. Corrective Action:

-

Use Anhydrous Acetonitrile.

-

Increase reflux time to 12 hours.

-

Switch leaving group: Use Benzyl Bromide instead of Chloride (Bromide is a better leaving group, reaction is faster).

Issue 3: "The product is pink or reddish."